2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-phenylacetamide
Overview
Description
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-phenylacetamide is a chemical compound with the molecular formula C₁₇H₁₆BrNO and a molecular weight of 330.22 g/mol. This compound is characterized by its bromine atom, phenyl group, and indenyl moiety, making it a unique and versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-phenylacetamide typically involves the bromination of N-(2,3-dihydro-1H-inden-5-yl)-2-phenylacetamide. This reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent such as dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield while maintaining safety standards. The choice of reactor and conditions depends on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: : The bromine atom can be substituted with other groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromate ion (BrO₃⁻)
Reduction: : 2-phenylacetamide derivatives
Substitution: : Hydroxylated or aminated derivatives
Scientific Research Applications
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-phenylacetamide has various applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group play crucial roles in these interactions, influencing the compound's binding affinity and biological activity.
Comparison with Similar Compounds
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-phenylacetamide is unique due to its specific structural features. Similar compounds include:
This compound: : Contains a bromine atom and phenyl group.
Biological Activity
2-Bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-phenylacetamide, with the CAS number 864932-47-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanism of action.
The molecular formula of this compound is C₁₇H₁₆BrNO, and it has a molecular weight of 330.22 g/mol. The compound exhibits a melting point range of 116–118 °C .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity Comparison
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
This compound | MRSA | TBD |
Compound A | MRSA | 62.5 |
Compound B | E. coli | 125 |
Ciprofloxacin | MRSA | 0.381 |
The compound has shown effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus (MRSA) and Enterococcus species, with bactericidal activity noted at certain concentrations .
Anti-inflammatory Activity
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Research into related compounds indicates that halogen substitutions can enhance the anti-inflammatory response by modulating cytokine production and inhibiting inflammatory pathways .
The mechanism of action for this compound is believed to involve the inhibition of protein synthesis in bacterial cells. This is achieved by interfering with ribosomal function and nucleic acid synthesis pathways .
Case Studies
A notable study evaluated the efficacy of various derivatives of phenylacetamides against biofilms formed by MRSA. The results highlighted that compounds with similar structures to this compound exhibited moderate to good antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like ciprofloxacin .
Properties
IUPAC Name |
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c18-16(13-5-2-1-3-6-13)17(20)19-15-10-9-12-7-4-8-14(12)11-15/h1-3,5-6,9-11,16H,4,7-8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPHMMYBBCYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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